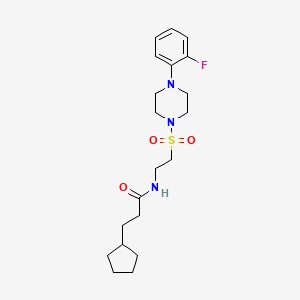

3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl ethyl chain

作用機序

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.

Pharmacokinetics

Based on its structure, which includes a piperazine ring, a 2-fluorophenyl group, and a propyl chain, it is likely to have specific absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability.

Result of Action

The inhibition of ENTs by this compound can result in altered nucleotide synthesis and adenosine function . This can lead to changes in cellular processes, including cell proliferation and apoptosis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine ring substituted with a 2-fluorophenyl group. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts .

-

Sulfonylation: This is typically done by reacting the piperazine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine .

-

Attachment of the Cyclopentyl Group: : The final step involves the attachment of the cyclopentyl group to the nitrogen atom of the piperazine ring. This can be achieved through an amide coupling reaction using cyclopentanoyl chloride and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Sulfides from the reduction of the sulfonyl group.

Substitution: Various substituted derivatives of the fluorophenyl group.

科学的研究の応用

3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several applications in scientific research:

-

Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

-

Biology: : The compound is studied for its interactions with biological targets, including receptors and enzymes involved in neurological processes.

-

Medicine: : It has potential therapeutic applications in the treatment of psychiatric and neurological disorders, such as depression and anxiety, due to its activity on serotonin and dopamine receptors.

-

Industry: : The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

類似化合物との比較

Similar Compounds

4-(2-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the sulfonyl and cyclopentyl groups.

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)propanamide: Similar structure but without the sulfonyl group.

Uniqueness

The presence of the sulfonyl group in 3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide enhances its solubility and bioavailability, making it more effective in biological systems. The cyclopentyl group further increases its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects on central nervous system targets.

生物活性

3-Cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of psychiatric and neurological disorders. Its unique structural components contribute to its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C20H30FN3O3S. The compound features:

- Piperazine ring : Essential for interaction with neurotransmitter receptors.

- Sulfonyl group : Enhances solubility and bioavailability.

- Cyclopentyl group : Increases lipophilicity, aiding in crossing the blood-brain barrier.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, notably serotonin (5-HT) and dopamine receptors. Research indicates that compounds with similar structures exhibit significant affinity for these receptors, which are crucial in regulating mood, anxiety, and other neurological functions.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Serotonin Receptor Modulation : The compound has shown potential as a serotonin receptor modulator, which may contribute to its antidepressant effects. In vitro assays demonstrate that it can enhance serotonin signaling pathways.

- Dopamine Receptor Interaction : Similar compounds have been noted for their ability to interact with dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and bipolar disorder.

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated improvements in mobility and reduced immobility times in forced swim tests, suggesting antidepressant-like effects.

Study 2: Anxiety Reduction

Another research effort focused on the anxiolytic properties of the compound. Results showed that it significantly decreased anxiety-related behaviors in elevated plus-maze tests, indicating its potential as an anxiolytic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-(2-fluorophenyl)piperazine | Structure | Moderate serotonin receptor affinity | Lacks sulfonyl group |

| N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)propanamide | Structure | Lower efficacy compared to target compound | No cyclopentyl group |

| 3-Cyclopentyl-N-(2-(4-pyridin-2-yl)piperazin-1-yl)sulfonamide | Structure | Similar receptor activity but different side effects | Variations in side chain |

特性

IUPAC Name |

3-cyclopentyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30FN3O3S/c21-18-7-3-4-8-19(18)23-12-14-24(15-13-23)28(26,27)16-11-22-20(25)10-9-17-5-1-2-6-17/h3-4,7-8,17H,1-2,5-6,9-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTDYMRIYAAWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。